molecular formula C12H12N2O3 B1352034 Ethyl 5-amino-4-phenylisoxazole-3-carboxylate CAS No. 53983-15-6

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate

Cat. No.: B1352034
CAS No.: 53983-15-6
M. Wt: 232.23 g/mol
InChI Key: VSCAOMUSYLNUIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate typically involves the reaction of ethyl 4-phenyl-3-oxobutanoate with hydroxylamine hydrochloride to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete formation of the isoxazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-phenylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 5-amino-4-phenylisoxazole-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 5-amino-4-methylisoxazole-3-carboxylate
  • Ethyl 5-amino-4-phenylthiazole-3-carboxylate
  • Ethyl 5-amino-4-phenylpyrazole-3-carboxylate

These compounds share similar structural features but differ in their specific chemical properties and biological activities.

Properties

IUPAC Name

ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-12(15)10-9(11(13)17-14-10)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCAOMUSYLNUIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407192
Record name Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53983-15-6
Record name Ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-4-phenyl-1,2-oxazole-3-carboxylate
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